molecular formula C13H13BrN2O B14089050 5-Bromo-N-(4-methoxybenzyl)pyridin-3-amine

5-Bromo-N-(4-methoxybenzyl)pyridin-3-amine

Cat. No.: B14089050
M. Wt: 293.16 g/mol
InChI Key: ARHWDIPUZKVPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[(4-methoxyphenyl)methyl]pyridin-3-amine is an organic compound with the molecular formula C13H13BrN2O It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a methoxyphenylmethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(4-methoxyphenyl)methyl]pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methylpyridin-3-amine.

    Suzuki Cross-Coupling Reaction: This compound undergoes a Suzuki cross-coupling reaction with arylboronic acids in the presence of a palladium catalyst.

    Reaction Conditions: The reaction is carried out in a solvent such as ethanol or water, with a base like potassium carbonate

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

5-bromo-N-[(4-methoxyphenyl)methyl]pyridin-3-amine

InChI

InChI=1S/C13H13BrN2O/c1-17-13-4-2-10(3-5-13)7-16-12-6-11(14)8-15-9-12/h2-6,8-9,16H,7H2,1H3

InChI Key

ARHWDIPUZKVPQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC(=CN=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.